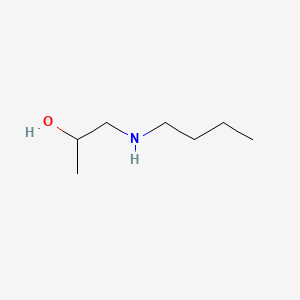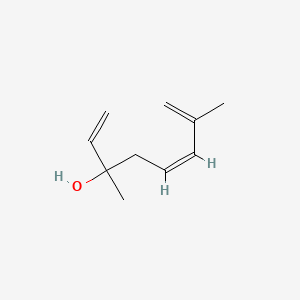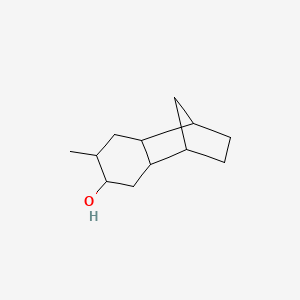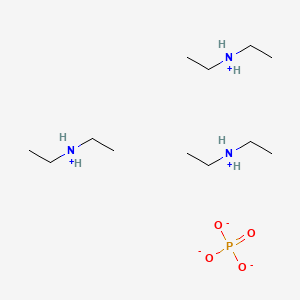
Tris(diethylammonium) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(diethylammonium) phosphate is an organophosphorus compound with the chemical formula (C4H10N)3PO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly valued for its stability and versatility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Tris(diethylammonium) phosphate can be synthesized through the reaction of diethylamine with phosphoric acid. The reaction typically involves mixing diethylamine with phosphoric acid in a controlled environment to ensure the correct stoichiometry and reaction conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylamine and phosphoric acid are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation processes.
化学反应分析
Types of Reactions: Tris(diethylammonium) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the diethylammonium groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphites or phosphines.
科学研究应用
Tris(diethylammonium) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of tris(diethylammonium) phosphate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a buffer, maintaining the pH of solutions. In chemical reactions, it can serve as a catalyst, facilitating the conversion of reactants to products by lowering the activation energy.
相似化合物的比较
- Triethylammonium phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison: Tris(diethylammonium) phosphate is unique due to its specific diethylammonium groups, which confer distinct chemical properties compared to other similar compounds. For instance, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while tris(2-butoxyethyl) phosphate is used as a plasticizer. The diethylammonium groups in this compound make it particularly suitable for applications requiring stability and buffering capacity.
属性
CAS 编号 |
74710-25-1 |
|---|---|
分子式 |
C12H36N3O4P |
分子量 |
317.41 g/mol |
IUPAC 名称 |
diethylazanium;phosphate |
InChI |
InChI=1S/3C4H11N.H3O4P/c3*1-3-5-4-2;1-5(2,3)4/h3*5H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChI 键 |
SXRAODMECQEOMY-UHFFFAOYSA-N |
规范 SMILES |
CC[NH2+]CC.CC[NH2+]CC.CC[NH2+]CC.[O-]P(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


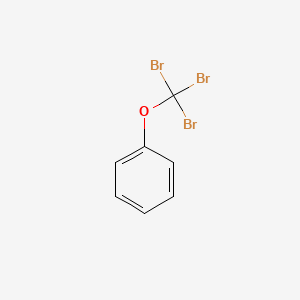
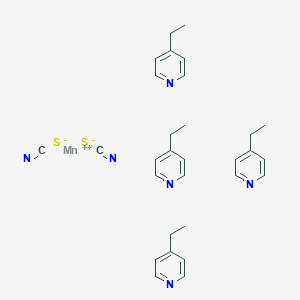


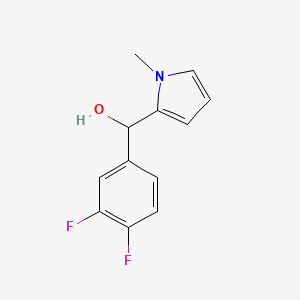


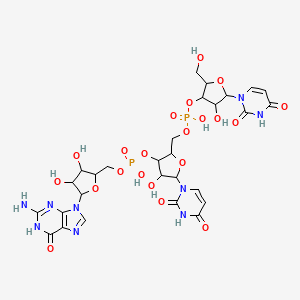
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
